molecular formula C14H20 B14535764 1-Cyclopentyl-2,3,4-trimethylbenzene CAS No. 62379-95-7

1-Cyclopentyl-2,3,4-trimethylbenzene

Cat. No.: B14535764
CAS No.: 62379-95-7
M. Wt: 188.31 g/mol
InChI Key: USUHNMVLSIERNE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,3,4-trimethylbenzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a cyclopentyl group. This compound belongs to the class of aromatic hydrocarbons and is known for its unique structural features and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-2,3,4-trimethylbenzene can be synthesized through various organic reactions. One common method involves the alkylation of 2,3,4-trimethylbenzene with cyclopentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the catalytic methylation of toluene and xylenes, followed by cyclopentylation. The process may utilize aluminosilicate catalysts to facilitate the methylation and cyclopentylation steps, ensuring efficient conversion and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2,3,4-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the hydrogenation of the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, introducing functional groups like nitro, sulfonic acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrogenated aromatic compounds

    Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated compounds

Scientific Research Applications

1-Cyclopentyl-2,3,4-trimethylbenzene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2,3,4-trimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylbenzene: Similar structure but lacks the cyclopentyl group.

    Cyclopentylbenzene: Contains a cyclopentyl group but lacks the three methyl groups.

    1,3,5-Trimethylbenzene: Similar structure with different positions of the methyl groups.

Uniqueness

1-Cyclopentyl-2,3,4-trimethylbenzene is unique due to the presence of both the cyclopentyl group and the specific arrangement of the three methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62379-95-7

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-cyclopentyl-2,3,4-trimethylbenzene

InChI

InChI=1S/C14H20/c1-10-8-9-14(12(3)11(10)2)13-6-4-5-7-13/h8-9,13H,4-7H2,1-3H3

InChI Key

USUHNMVLSIERNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2CCCC2)C)C

Origin of Product

United States

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